![molecular formula C22H24N2O3S B2405070 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034311-21-0](/img/structure/B2405070.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized in the development of new organic synthesis methodologies. Its unique structural features make it a useful precursor for other complex molecules.
Biology: : Serves as a probe for studying biological pathways and receptor interactions due to its bioactive properties.
Medicine: : Potentially used in drug discovery, particularly in targeting specific receptors or enzymes.
Industry: : In the production of advanced materials, such as polymers or functionalized surfaces, where its molecular structure imparts unique properties.
Mechanism of Action: The mechanism by which (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The precise molecular pathways depend on its application but generally include binding to a target site, altering the biological activity of the molecule, and triggering a cascade of biochemical events.
Comparison with Similar Compounds:
Similar Compounds
6,7-Dihydrothieno[3,2-c]pyridine derivatives.
7-Methoxybenzofuran derivatives.
Piperidine-functionalized aromatic compounds.
And there you have it—a glimpse into a fascinating chemical world
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A typical route might include:
Synthesis of the 6,7-dihydrothieno[3,2-c]pyridine intermediate through a ring-closure reaction.
Piperidinylation involving the reaction of the thienopyridine with piperidine under controlled conditions.
Subsequent methanone formation by coupling with 7-methoxybenzofuran using appropriate reagents and catalysts.
Industrial Production Methods: Industrial synthesis would be scaled up, possibly using continuous flow chemistry to improve yields and efficiency. Automated reactors and optimized conditions (e.g., temperature, pressure) would ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : May reduce specific groups to their corresponding alcohols or hydrocarbons.
Substitution: : Possible on the piperidine or methoxybenzofuran rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Utilizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Involves halogenating agents for piperidine or various electrophiles for the benzofuran moiety.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohols or alkanes.
Substitution: : Halogenated or alkylated derivatives.
Propiedades
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-18-4-2-3-15-13-19(27-21(15)18)22(25)23-9-5-17(6-10-23)24-11-7-20-16(14-24)8-12-28-20/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAUNFGHGGXRBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
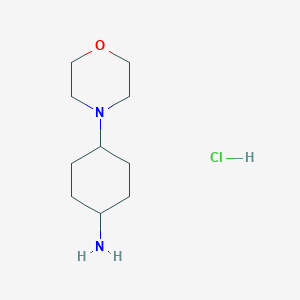
![1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2404991.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide](/img/structure/B2404992.png)
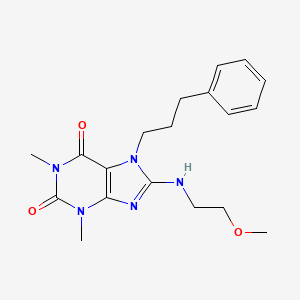
![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)
![3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404998.png)
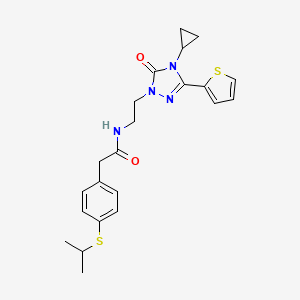
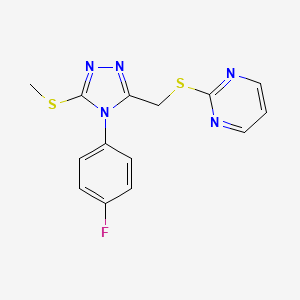
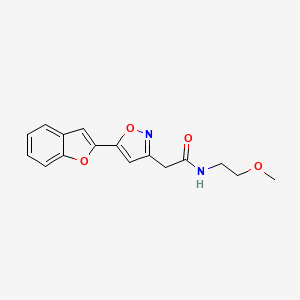
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)
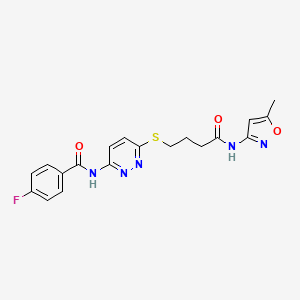
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2405006.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2405007.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)
